Cas no 55814-54-5 (1-Propanone,2,2-dimethyl-1-(4-phenoxyphenyl)-)
55814-54-5 structure
Product Name:1-Propanone,2,2-dimethyl-1-(4-phenoxyphenyl)-
Numero CAS:55814-54-5
MF:C17H18O2
MW:254.323625087738
CID:371092
PubChem ID:41633
Update Time:2025-07-14
1-Propanone,2,2-dimethyl-1-(4-phenoxyphenyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Propanone,2,2-dimethyl-1-(4-phenoxyphenyl)-
- 2,2-dimethyl-1-(4-phenoxyphenyl)propan-1-one
- 4'-Phenoxypivalophenone
- tert-Butyl 4-phenoxyphenyl ketone
- 55814-54-5
- 1-Propanone, 2,2-dimethyl-1-(4-phenoxyphenyl)-
- AKOS009157341
- 4-PHENOXY-PIVALOPHENONE
- DTXSID40204409
- 2,2-Dimethyl-1-(4-phenoxyphenyl)-1-propanone
- MFCD00009856
- 2,2-Dimethyl-1-(4-phenoxy-phenyl)-propan-1-one
- p-phenoxypivalophenone
- SCHEMBL8357803
- UNII-KSX92RLB29
- 2,2-Dimethyl-1-(4-phenoxyphenyl)-1-propanone #
- TERT-BUTYL 4-PHENOXYPHENYL KETONE)
- KSX92RLB29
-
- Inchi: 1S/C17H18O2/c1-17(2,3)16(18)13-9-11-15(12-10-13)19-14-7-5-4-6-8-14/h4-12H,1-3H3
- Chiave InChI: ITEMAFJPIQQQMO-UHFFFAOYSA-N
- Sorrisi: O=C(C1C=CC(=CC=1)OC1C=CC=CC=1)C(C)(C)C
Proprietà calcolate
- Massa esatta: 254.13074
- Massa monoisotopica: 254.13068
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 19
- Conta legami ruotabili: 4
- Complessità: 289
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.5
- Superficie polare topologica: 26.3
Proprietà sperimentali
- Densità: 1.0621 (rough estimate)
- Punto di fusione: 52-54 °C(lit.)
- Punto di ebollizione: 175 °C/3 mmHg(lit.)
- Punto di infiammabilità: 113 °C
- Indice di rifrazione: 1.5890 (estimate)
- PSA: 26.3
1-Propanone,2,2-dimethyl-1-(4-phenoxyphenyl)- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AG61174-1g |
TERT-BUTYL 4-PHENOXYPHENYL KETONE) |
55814-54-5 | 97% | 1g |
$993.00 | 2024-04-19 | |
| A2B Chem LLC | AG61174-5g |
TERT-BUTYL 4-PHENOXYPHENYL KETONE) |
55814-54-5 | 97% | 5g |
$2523.00 | 2024-04-19 |
1-Propanone,2,2-dimethyl-1-(4-phenoxyphenyl)- Letteratura correlata
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
55814-54-5 (1-Propanone,2,2-dimethyl-1-(4-phenoxyphenyl)-) Prodotti correlati
- 898765-08-7(2,2-Dimethyl-4'-methoxybutyrophenone)
- 2040-20-2(p-Methoxyisobutyrophenone)
- 2040-26-8(1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Fornitori consigliati
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso